molecular formula C13H17ClN4O B11485890 N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',3-dimethylbutanehydrazide

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',3-dimethylbutanehydrazide

Cat. No.: B11485890
M. Wt: 280.75 g/mol
InChI Key: OYOSMNNUESFABZ-UHFFFAOYSA-N
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Description

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbutanehydrazide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbutanehydrazide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.

    Substitution Reactions: The introduction of the chlorine, cyano, and methyl groups onto the pyridine ring is achieved through electrophilic substitution reactions. Chlorination can be done using thionyl chloride, while the cyano group can be introduced using cyanogen bromide.

    Hydrazide Formation: The final step involves the reaction of the substituted pyridine with N’,3-dimethylbutanehydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbutanehydrazide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbutanehydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbutanehydrazide exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: Its electronic properties can be harnessed in the development of semiconductors or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide
  • N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-aminobenzohydrazide

Uniqueness

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,3-dimethylbutanehydrazide is unique due to its specific substitution pattern on the pyridine ring and the presence of the butanehydrazide moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',3-dimethylbutanehydrazide

InChI

InChI=1S/C13H17ClN4O/c1-8(2)5-12(19)17-18(4)11-6-9(3)10(7-15)13(14)16-11/h6,8H,5H2,1-4H3,(H,17,19)

InChI Key

OYOSMNNUESFABZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)N(C)NC(=O)CC(C)C

Origin of Product

United States

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